

# HPLC method for 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime analysis

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## Compound of Interest

Compound Name: 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime

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An HPLC (High-Performance Liquid Chromatography) method has been developed for the analysis of **6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime**. This method is applicable for the quantification and purity assessment of the compound in research and drug development settings.

## Application Note

### Introduction

**6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime** (CAS 6873-77-4) is a ketoxime with a molecular formula of  $C_{16}H_{33}NO_2$  and a molecular weight of 271.44 g/mol.[1][2] Its structure includes a long hydrophobic dodecanone chain, making it suitable for analysis by reversed-phase HPLC.[3] This compound is known for its application as a cationic extractant in the separation of metals.[1][4] Due to the presence of a C=N double bond in the oxime functional group, it can exist as E/Z isomers, which may be separable by chromatography.[5] This application note describes a robust HPLC method for the analysis of **6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime**.

### Chromatographic Conditions

A reversed-phase HPLC method was developed using a C18 column. The mobile phase composition and gradient are designed to provide good resolution and peak shape for the analyte.

| Parameter          | Value                            |
|--------------------|----------------------------------|
| Column             | C18, 4.6 x 150 mm, 5 µm          |
| Mobile Phase A     | 0.1% Formic Acid in Water        |
| Mobile Phase B     | 0.1% Formic Acid in Acetonitrile |
| Gradient           | 70% B to 95% B over 15 minutes   |
| Flow Rate          | 1.0 mL/min                       |
| Column Temperature | 30 °C                            |
| Injection Volume   | 10 µL                            |
| Detector           | UV-Vis at 210 nm                 |

### Sample Preparation

A stock solution of **6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime** should be prepared in a suitable organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

Working standards are then prepared by diluting the stock solution with the mobile phase.

## Experimental Protocol

This protocol outlines the steps for the analysis of **6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime** using the developed HPLC method.

### 1. Reagents and Materials

- **6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (analytical grade)
- Deionized water

- HPLC vials and caps
- Pipettes and tips
- Volumetric flasks

## 2. Instrument and Equipment

- HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
- Analytical balance
- Sonicator

## 3. Preparation of Solutions

- Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of deionized water. Mix well and degas.
- Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 999 mL of acetonitrile. Mix well and degas.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime** reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

## 4. HPLC Analysis

- Set up the HPLC system with the chromatographic conditions specified in the table above.
- Equilibrate the column with the initial mobile phase composition (70% B) for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure the system is clean.

- Inject the working standard solutions in increasing order of concentration.
- Inject the sample solutions.
- After each run, monitor the chromatogram for the retention time and peak area of the analyte.

## 5. Data Analysis

- Identify the peak corresponding to **6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime** based on its retention time from the standard injections.
- Create a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
- Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.
- Assess the purity of the sample by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.

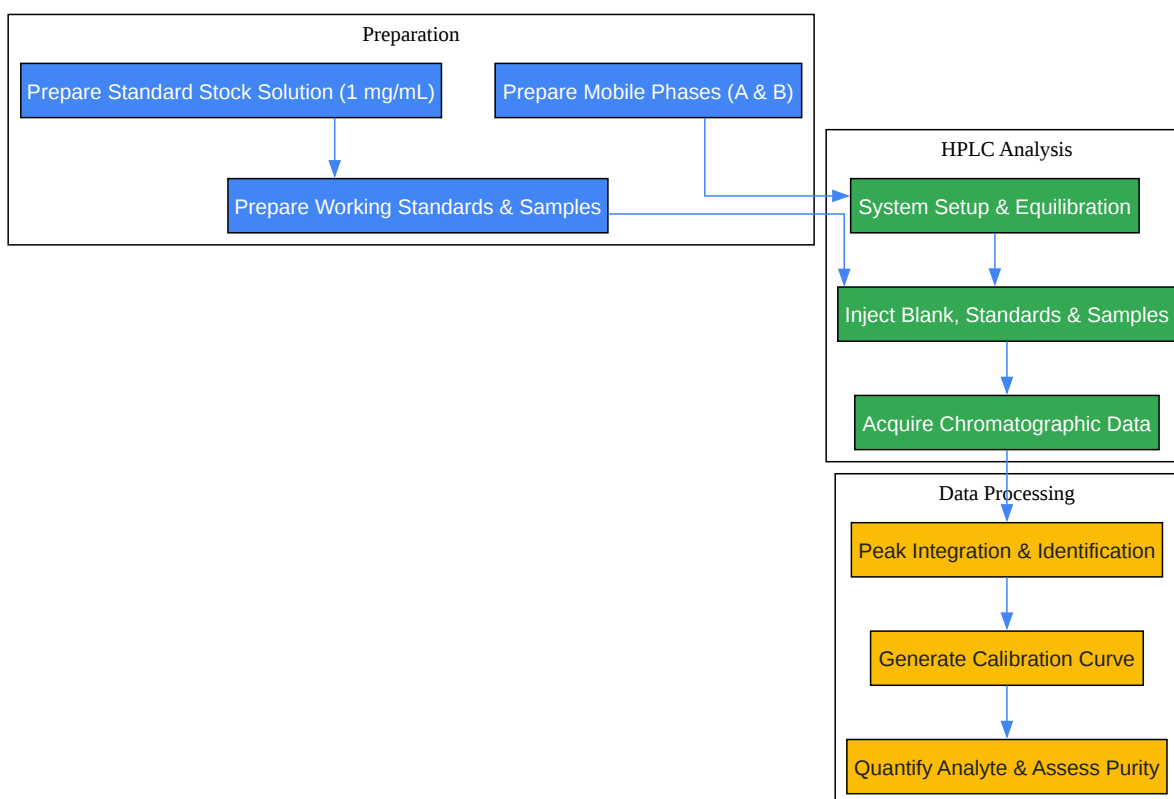
## Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method.

| Parameter                     | Expected Value        |
|-------------------------------|-----------------------|
| Retention Time                | Approximately 8.5 min |
| Linearity ( $R^2$ )           | > 0.999               |
| Limit of Detection (LOD)      | < 0.5 µg/mL           |
| Limit of Quantification (LOQ) | 1 µg/mL               |
| Precision (%RSD)              | < 2%                  |
| Accuracy (% Recovery)         | 98 - 102%             |

# Visualizations

## Experimental Workflow



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Caption: Workflow for the HPLC analysis of **6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime**.

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## References

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